REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].C(=O)([O-])[O-:7].[Na+:10].[Na+]>O>[OH2:2].[OH2:7].[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[Na+:10] |f:1.2.3,5.6.7.8.9,10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.P(=O)([O-])([O-])O.[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].C(=O)([O-])[O-:7].[Na+:10].[Na+]>O>[OH2:2].[OH2:7].[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[Na+:10] |f:1.2.3,5.6.7.8.9,10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
Disodium orthophosphate dihydrate
|
Type
|
product
|
Smiles
|
O.O.P(=O)([O-])([O-])O.[Na+].[Na+]
|
Name
|
sodium orthophosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].C(=O)([O-])[O-:7].[Na+:10].[Na+]>O>[OH2:2].[OH2:7].[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:10].[Na+:10].[Na+:10] |f:1.2.3,5.6.7.8.9,10.11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.P(=O)([O-])([O-])O.[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |